4-(4-Phenylbutoxy)benzyl alcohol

Description

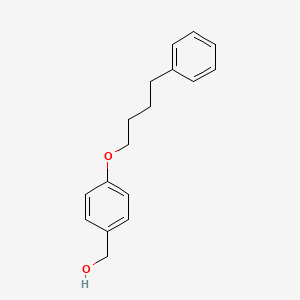

4-(4-Phenylbutoxy)benzyl alcohol is a benzyl alcohol derivative featuring a phenylbutoxy substituent at the para position of the benzyl group. This compound is structurally characterized by a benzyl alcohol core (C₆H₅CH₂OH) modified with a 4-phenylbutoxy chain (O-(CH₂)₃C₆H₅) at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C17H20O2 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

[4-(4-phenylbutoxy)phenyl]methanol |

InChI |

InChI=1S/C17H20O2/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |

InChI Key |

LHZYSSXZCPJSEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-(4-phenylbutoxy)benzyl alcohol and related compounds:

Notes:

- The phenylbutoxy chain in this compound increases its molecular weight and lipophilicity compared to shorter-chain analogs like 4-butoxybenzyl alcohol.

- Electron-donating substituents (e.g., methoxy, benzyloxy) enhance solubility in polar solvents, while bulky groups (e.g., phenylbutoxy) may reduce reactivity in certain reactions .

Reactivity in Oxidation Reactions

Benzyl alcohol derivatives are frequently oxidized to aldehydes. Catalytic data from and highlight substituent effects:

Notes:

- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) reduce oxidation efficiency due to decreased electrophilicity at the benzylic position .

Q & A

Basic: What are the common synthetic routes for 4-(4-Phenylbutoxy)benzyl alcohol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Williamson ether synthesis , where a benzyl alcohol derivative reacts with a halogenated phenylbutoxy precursor under basic conditions. For example, analogous compounds like 4-hydroxybenzyl alcohol are functionalized via nucleophilic substitution using NaOH or KOH in anhydrous solvents (e.g., DMF or THF) at 60–80°C . Optimization includes:

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by enhancing interfacial reactivity .

- Temperature control : Higher temperatures (80–100°C) may accelerate etherification but risk side reactions like oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product .

Basic: How is this compound characterized structurally and quantitatively in academic research?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the ether linkage (δ 3.5–4.5 ppm for -OCH-) and aromatic protons (δ 6.5–7.5 ppm). F NMR (if fluorinated analogs are synthesized) resolves trifluoromethyl groups .

- FTIR : Absorbance at ~1100 cm (C-O-C stretch) and ~3400 cm (-OH stretch) .

- HPLC-MS : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) and monitors molecular ions ([M+H]) .

Advanced: How can researchers address solubility challenges of this compound in aqueous reaction systems?

Methodological Answer:

Solubility limitations arise from its hydrophobic phenylbutoxy chain. Strategies include:

- Co-solvent systems : Use DMSO:water (1:4 v/v) or ethanol:water (3:7 v/v) to enhance solubility without degrading the compound .

- Surfactant-assisted dispersion : Non-ionic surfactants (e.g., Tween-80) stabilize the compound in micellar solutions for kinetic studies .

- Structural derivatization : Introduce polar groups (e.g., sulfonate or carboxylate) to the benzyl alcohol moiety while retaining the ether linkage .

Advanced: What computational methods predict the reactivity and stability of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the O-CH bond to assess susceptibility to hydrolysis or oxidation. BDEs < 80 kcal/mol indicate higher reactivity .

- Molecular docking : Models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or degradation products .

- Molecular dynamics (MD) simulations : Evaluate solvation effects and aggregation behavior in aqueous/organic matrices .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

Methodological Answer:

- Multi-technique validation : Cross-check H NMR with C-DEPT to confirm assignments. For example, unexpected splitting may arise from diastereotopic protons or slow conformational exchange .

- Variable-temperature NMR : Heating to 50°C can coalesce split peaks caused by restricted rotation around the ether bond .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, especially if steric hindrance from the phenylbutoxy group is suspected .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Keep in amber vials at 2–8°C under inert gas (N or Ar) to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation .

- Stability tests : Monitor via HPLC every 3 months; degradation products (e.g., benzaldehyde derivatives) indicate oxidation .

Advanced: How can kinetic studies be designed to evaluate the catalytic efficiency of this compound in prodrug activation?

Methodological Answer:

- Pseudo-first-order kinetics : Use excess substrate (e.g., phosphonoformate esters) and track alcohol release via UV-Vis (λ = 270 nm) or LC-MS .

- Arrhenius analysis : Measure rate constants at 25°C, 37°C, and 50°C to calculate activation energy (E) and infer mechanism (e.g., SN1 vs. SN2) .

- Isotopic labeling : Replace the hydroxyl proton with deuterium (H) to study kinetic isotope effects (KIEs) in hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.